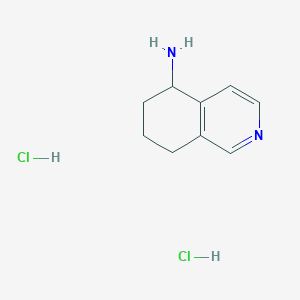

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

Description

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS: 1246552-20-4) is a heterocyclic organic compound with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . It is a hydrochloride salt derivative of 5,6,7,8-tetrahydroisoquinolin-5-amine, characterized by a partially saturated isoquinoline backbone with an amine group at position 3. The compound is primarily utilized in biochemical and pharmacological research, particularly in studies involving receptor binding and enzyme inhibition due to its structural resemblance to bioactive alkaloids .

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h4-6,9H,1-3,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIDWHZGYFOVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Derivatives

One of the most efficient and scalable methods involves hydrogenation of the corresponding carboxylic acid derivatives, followed by amination:

Research Findings:

Hydrogenation of the carboxylic acid intermediate yields the free amine with high purity and efficiency. The process avoids harsh conditions and minimizes by-products, making it suitable for large-scale synthesis.

Friedel–Crafts Cyclization and Carboxylation

This method involves cyclization of suitable precursors followed by carboxylation:

Research Findings:

This route provides a high-yield, scalable process for synthesizing the core structure, with subsequent amination steps to generate the target amine hydrochloride salt.

Direct Nucleophilic Substitution and Cyclization

An alternative approach involves nucleophilic substitution on halogenated tetrahydroisoquinoline intermediates:

Research Findings:

While flexible, this method is less favored due to lower selectivity and yield, but it remains useful for specific derivatives.

Industrial-Scale Synthesis Using Benzyl Bromide and Catalytic Hydrogenation

Based on patent literature, a robust industrial process involves:

- Step 1: Alkylation of tetrahydroisoquinoline with benzyl bromide in the presence of potassium carbonate in DMF, yielding benzyl-substituted intermediates.

- Step 2: Carboxylation with CO₂ using butyllithium in tetrahydrofuran (THF) under low temperature to form the carboxylic acid.

- Step 3: Hydrogenation over Pd/C to reduce the carboxylic acid to the amine.

- Step 4: Salt formation with hydrochloric acid to produce the dihydrochloride salt.

| Parameter | Conditions | Results | References |

|---|---|---|---|

| Yield of benzylation | 86% | High efficiency | |

| Carboxylation yield | 66% | High purity | |

| Hydrogenation yield | 91% | >99% purity |

Notes on Optimization and Purification

- pH Control: Maintaining optimal pH during hydrolysis and salt formation is crucial to maximize yield and purity.

- Recrystallization: Recrystallization from ethanol/water mixtures enhances purity (>99%) and removes residual impurities.

- Catalyst Recycling: Recycling catalysts like Pd/C and triphenylmethyl chloride improves atom economy and reduces costs.

- Impurity Management: Use of impurity and recrystallization strategies, as reported in recent studies, significantly improves product quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride can undergo various chemical reactions, including:

Reduction: It can be reduced to form decahydroisoquinoline.

Substitution: It can participate in substitution reactions, particularly involving the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas and a suitable catalyst.

Substitution: Various alkylating agents and solvents.

Major Products Formed

Oxidation: Corresponding nitrones.

Reduction: Decahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Synthesis and Derivatives

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride can be synthesized through various methods involving the reduction of isoquinoline derivatives. It has been utilized in the synthesis of other compounds such as:

The compound exhibits a range of biological activities that are being explored for therapeutic applications:

Antiproliferative Activity

Research indicates that derivatives of 5,6,7,8-tetrahydroisoquinoline show significant antiproliferative effects against various cancer cell lines:

- Human T-lymphocyte cells (CEM)

- Cervical carcinoma cells (HeLa)

- Colorectal adenocarcinoma (HT-29)

- Ovarian carcinoma (A2780) .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of certain tetrahydroisoquinoline derivatives:

- Compounds like 1-methyl-5,6,7,8-tetrahydroisoquinoline have shown potential in protecting neurons from damage in models of Parkinson's disease .

Bronchodilator Activity

Some derivatives have been tested for their bronchodilator effects:

- Research on aralkyl derivatives demonstrated significant bronchodilating activity in experimental models .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving MPTP-treated mouse brains, it was observed that levels of 1-methyl-tetrahydroisoquinoline decreased significantly compared to control groups. This suggests that tetrahydroisoquinoline derivatives may play a role in modulating neurotoxic effects associated with Parkinson's disease .

Case Study 2: Anticancer Activity

A library of 8-substituted derivatives was synthesized and tested for antiproliferative activity across multiple cancer cell lines. The results indicated that certain modifications to the tetrahydroisoquinoline structure enhanced its efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Key Properties:

- Purity : >98% (HPLC)

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in anhydrous DMSO .

- Solubility : Soluble in polar solvents like DMSO or water after heating to 37°C and sonication .

Comparison with Similar Compounds

The following table and analysis compare 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride with structurally and functionally related compounds.

Structural and Functional Analysis

Core Backbone Differences

- Isoquinoline vs. Quinoline: The quinoline derivative (CAS 1187930-23-9) shares a similar bicyclic structure but lacks the benzene ring fusion pattern of isoquinoline, altering its electronic properties and binding affinity .

- Imidazo-Pyridine Hybrid : The compound 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-amine dihydrochloride incorporates an imidazole ring fused to pyridine, enhancing its interaction with ATP-binding pockets in kinases .

Amine Position and Chirality

- The (R)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride exhibits stereospecific activity in asymmetric catalysis, unlike the non-chiral amine in the parent compound .

- 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride (CAS 115955-90-3) has a fully saturated backbone, increasing conformational rigidity and stability in aqueous solutions .

Solubility and Stability

- Imidazo-pyridine derivatives (e.g., CAS 1417635-70-1) show lower solubility in DMSO due to increased hydrophobicity from the imidazole moiety .

- 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride is more prone to oxidation at room temperature, necessitating stricter storage conditions (-80°C) compared to the parent compound .

Pharmacological Relevance

- The isoquinoline backbone in this compound mimics natural alkaloids like papaverine, making it a candidate for cardiovascular research .

- Indazole derivatives (e.g., CAS 1417635-70-1) are prioritized in oncology due to their potent inhibition of cell proliferation pathways .

Biological Activity

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity of THIQ, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives are characterized by their bicyclic structure and weakly basic properties. They exhibit a range of biological activities, including neuroprotective effects and interactions with various enzymes and receptors in the body. Notably, these compounds have been implicated in the treatment of neurodegenerative disorders and possess potential as antidepressants and neuroprotective agents .

1. Interaction with Neurotransmitter Systems:

THIQ has been shown to influence neurotransmitter systems, particularly serotonin metabolism. Studies indicate that THIQ can antagonize the effects of reserpine-induced depression in animal models, suggesting its potential as an antidepressant. It has been observed to decrease the rate of serotonin metabolism in specific brain structures .

2. Antioxidant Properties:

Research indicates that THIQ exhibits intrinsic antioxidant properties, which may contribute to its neuroprotective effects. This antioxidant activity is crucial for mitigating oxidative stress associated with neurodegenerative diseases .

3. Cholinesterase Inhibition:

THIQ and its derivatives have also been studied for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition may enhance cholinergic transmission and has implications for treating conditions like Alzheimer's disease .

Pharmacological Effects

1. Neuroprotective Effects:

Several studies highlight the neuroprotective properties of THIQ against various neurotoxic agents. For instance, it has demonstrated efficacy in protecting neuronal cells from damage induced by oxidative stress and excitotoxicity.

2. Antidepressant-Like Effects:

In behavioral studies using rodent models, THIQ has shown significant antidepressant-like effects when administered alongside reserpine. This combination led to a reduction in immobility time during forced swim tests, indicating improved mood and reduced depressive symptoms .

3. Cytotoxic Activity:

Recent investigations into the cytotoxic effects of THIQ derivatives have revealed their potential to induce cell cycle arrest and apoptosis in cancer cell lines. For example, certain analogs have been shown to affect mitochondrial membrane potential and reactive oxygen species (ROS) production in A2780 cancer cells .

Study 1: Antidepressant-Like Effects

A study conducted on rats demonstrated that chronic administration of THIQ (25 mg/kg) significantly counteracted the depressive effects induced by reserpine. Behavioral assessments indicated a marked decrease in immobility time compared to control groups .

Study 2: Neuroprotection Against Oxidative Stress

In vitro studies have shown that THIQ can protect neuronal cells from oxidative damage caused by glutamate toxicity. The compound's ability to modulate intracellular calcium levels was identified as a key mechanism underlying its protective effects .

Data Table: Biological Activities of THIQ

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a two-step protocol using Pd₂(dba)₃ and rac-BINAP as catalysts with cesium carbonate as a base in DCM/MeOH solvent systems can yield Boc-protected intermediates. Subsequent deprotection with TFA in DCM followed by purification via gradient elution (e.g., NH₃/MeOH) produces the final compound .

- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent ratios) to minimize side products. Validate purity (>95%) using HPLC or LC-MS .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of:

- Mass Spectrometry : Exact mass determination (e.g., 174.21 g/mol for the free base) to confirm molecular formula (C₉H₁₃ClN₂) .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR shifts to verify the tetrahydroisoquinoline backbone and amine proton environments .

- CAS Registry Validation : Cross-reference with CAS 1246552-20-4 for structural authenticity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Store under inert conditions (argon/nitrogen) at 2–8°C to prevent degradation .

- Exposure Mitigation : Use PPE (gloves, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

- Data Gaps : Note that toxicological and ecological data (e.g., bioaccumulation potential) are limited, requiring precautionary handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity conditions. Monitor decomposition via LC-MS to identify hazardous byproducts (e.g., chlorinated intermediates) .

- Controlled Storage Trials : Compare long-term stability in anhydrous vs. hydrated forms using DSC/TGA to determine optimal storage conditions .

Q. What advanced analytical techniques are suitable for studying its interaction with biological targets (e.g., CXCR4)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kₐ, Kd) to receptors like CXCR4 .

- Molecular Dynamics (MD) Simulations : Use 3D structural data (e.g., ChemSpider ID 29356737) to model ligand-receptor interactions and predict binding affinities .

- In Vitro Assays : Pair functional assays (e.g., calcium flux) with competitive binding studies to validate target engagement .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Acute Toxicity Screening : Use Daphnia magna or algae growth inhibition tests to estimate EC₅₀ values .

- Soil Mobility Studies : Perform column leaching experiments with HPLC quantification to assess environmental persistence .

- Computational Modeling : Apply QSAR models to predict bioaccumulation and toxicity endpoints until empirical data are available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.